m‑PEG11‑Tos Chain Length Balances Solubility vs. Steric Burden in Protein Conjugates
Increasing PEG molecular weight systematically reduces the enzymatic activity of conjugated proteins. In a controlled head‑to‑head study, mPEG‑trypsin conjugates synthesized using tosyl chloride activation showed that Kcat values decreased as PEG molecular weight increased from 1100 to 5000 g/mol [1]. m‑PEG11‑Tos, with a molecular weight of ∼627 g/mol (≈ 0.6 kDa), resides below the lower bound of this study but represents a chain length where activity retention is expected to be higher than with longer PEGs. Conversely, the same study demonstrated that higher molecular weight PEG (5000 g/mol) conferred superior thermal stability compared to 1100 and 2000 g/mol PEGs, indicating a trade‑off between activity preservation and conjugate stabilization [1]. m‑PEG11‑Tos offers an intermediate compromise: sufficient PEG length to improve aqueous solubility and reduce aggregation relative to very short linkers, yet short enough to minimize steric interference with protein‑ligand binding.
| Evidence Dimension | Enzymatic Activity (Kcat) as a function of PEG molecular weight |
|---|---|
| Target Compound Data | m‑PEG11‑Tos: MW ≈ 627 g/mol; Kcat not directly measured; inferred to retain higher activity than 1100–5000 g/mol PEGs based on lower MW trend |
| Comparator Or Baseline | mPEG‑trypsin conjugates (MW 1100, 2000, 5000 g/mol); Kcat decreased with increasing MW [1] |
| Quantified Difference | Higher MW PEGs (5000 g/mol) exhibit reduced enzymatic activity relative to lower MW PEGs; m‑PEG11‑Tos (∼0.6 kDa) is predicted to have minimal activity loss |
| Conditions | Trypsin conjugated with mPEG via tosyl chloride activation; amidase activity measured using BAPNA substrate at 25°C |
Why This Matters
Procurement of m‑PEG11‑Tos over longer PEG‑tosylates minimizes the risk of sterically hindering the active site or binding interface of the target protein, preserving conjugate functionality.
- [1] Treetharnmathurot, B., Ovartlarnporn, C., Wungsintaweekul, J., Duncan, R., & Wiwattanapatapee, R. (2008). Effect of PEG molecular weight and linking chemistry on the biological activity and thermal stability of PEGylated trypsin. International Journal of Pharmaceutics, 357(1–2), 252–259. https://doi.org/10.1016/j.ijpharm.2008.01.016 View Source
